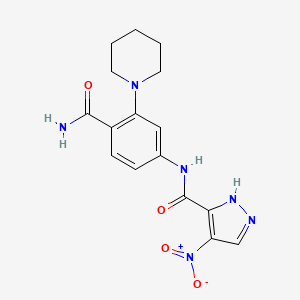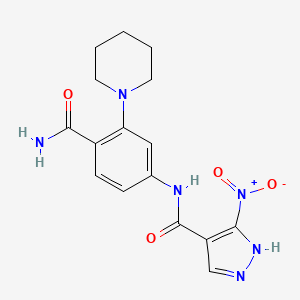
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as CN2097, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CN2097 is a small molecule inhibitor that targets a specific protein involved in various biological processes, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide targets a specific protein called heat shock protein 90 (HSP90), which is involved in various biological processes, including cell growth and survival. HSP90 is overexpressed in many cancer cells, making it a promising target for anticancer drugs. This compound binds to the ATP-binding site of HSP90, inhibiting its activity and leading to the degradation of client proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide for lab experiments is its specificity for HSP90, making it a useful tool for studying the role of HSP90 in various biological processes. Additionally, this compound has been found to have low toxicity in animal studies, making it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of new drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as inflammatory diseases and infectious diseases. Finally, the combination of this compound with other drugs or therapies needs to be explored to determine its effectiveness in treating various types of cancer.
Métodos De Síntesis
The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction between 4-nitrophenylhydrazine and ethyl acetoacetate to form 4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with piperidine and 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-3-piperidin-1-yl-4-nitro-1H-pyrazole-5-carboxamide. Finally, the chloro group is replaced with a carbamoyl group through the reaction with ammonium carbonate, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research is its use as a potential anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-15(23)11-5-4-10(8-12(11)21-6-2-1-3-7-21)19-16(24)14-13(22(25)26)9-18-20-14/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKZAOOQTNGTEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)

![2-methyl-4-(trifluoromethyl)-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434033.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)